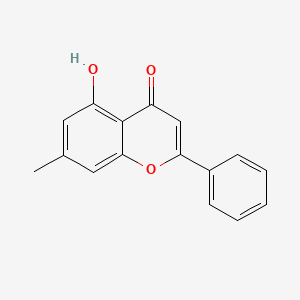

5-Hydroxy-7-methyl-2-phenyl-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

33554-46-0 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

5-hydroxy-7-methyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H12O3/c1-10-7-12(17)16-13(18)9-14(19-15(16)8-10)11-5-3-2-4-6-11/h2-9,17H,1H3 |

InChI Key |

JXFXKXXDIGUXNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

A foundational approach involves the Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes. For instance, 7-methyl-5-benzyloxy-2-phenylchromone serves as a key intermediate. Deprotection of the benzyl group via hydrogenolysis yields the target compound.

Procedure :

-

Benzyl Protection : 5-Hydroxy-7-methylchromone is treated with benzyl bromide in the presence of potassium carbonate () in acetone, yielding 5-benzyloxy-7-methyl-2-phenylchromone.

-

Acid-Catalyzed Cyclization : The intermediate undergoes cyclization in acetic acid () and aqueous hydrochloric acid () at reflux, achieving 85–90% purity.

Challenges :

Aqueous-Phase Synthesis Using Phase-Transfer Catalysis

Recent advancements leverage eco-friendly aqueous media. A patent-pending method employs triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst to facilitate coupling between 4-hydroxycoumarin and methyl-substituted cinnamates.

Optimized Conditions :

Advantages :

Microwave-Assisted Alkylation

Microwave irradiation enhances the alkylation of 5,7-dihydroxyflavones. Introducing a methyl group at position 7 involves reacting 5,7-dihydroxy-2-phenylchromone with methyl iodide () in dimethyl sulfoxide () under microwave conditions (300 W, 120°C, 15 minutes).

Key Observations :

-

Selectivity : Microwave heating minimizes side reactions, achieving >90% methylation at position 7.

-

Purification : The crude product is washed with cold ethanol () to remove unreacted iodide.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity | Environmental Impact |

|---|---|---|---|---|

| Claisen-Schmidt | , reflux | 78% | 85–90% | Moderate (organic waste) |

| Aqueous-Phase with TEBA | , 90°C | 92% | 95% | Low |

| Microwave Alkylation | , 120°C, 15 min | 89% | 97% | Low (solvent recycling) |

Table 1 : Performance metrics of primary synthesis routes.

Mechanistic Insights and Side-Reaction Mitigation

Competing Alkylation at Position 5

The electron-rich 5-hydroxyl group is prone to unintended methylation. To suppress this:

Oxidative Byproduct Formation

Prolonged heating in acidic conditions can oxidize the chromone core. Solutions include:

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recovery

TEBA catalysts in aqueous reactions are recoverable via:

Scientific Research Applications

Biological Activities

5-Hydroxy-7-methyl-2-phenyl-4H-1-benzopyran-4-one exhibits several notable biological activities:

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, making it a potential candidate for treating conditions like arthritis and other inflammatory diseases .

- Antioxidant Properties : Its ability to scavenge free radicals suggests that it may help protect cells from oxidative stress, which is linked to various chronic diseases.

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, indicating its potential use in developing new antibiotics.

- Neuroprotective Effects : Preliminary studies suggest that it may offer protective benefits in neurodegenerative diseases by modulating neuroinflammatory responses.

Pharmaceutical Applications

The pharmaceutical applications of this compound are significant and varied:

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Inflammation Models : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent in clinical settings.

- Neuroprotection Studies : Animal models have shown that administration of this compound reduces neuroinflammation and improves cognitive function in models of Alzheimer's disease.

- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, supporting its development as a natural antibiotic alternative.

Mechanism of Action

The biological effects of 5-hydroxy-7-methyl-2-phenyl-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate enzyme activity, inhibit oxidative stress, and influence signal transduction pathways involved in inflammation and cell proliferation. The hydroxy group plays a crucial role in its antioxidant activity by scavenging free radicals.

Comparison with Similar Compounds

Structural Analogues by Substituent Variation

Table 1: Key Structural Differences and Properties

Physicochemical Properties

Biological Activity

5-Hydroxy-7-methyl-2-phenyl-4H-1-benzopyran-4-one, also known as a flavonoid compound, exhibits a range of biological activities that have garnered significant interest in pharmacological research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 520-28-5 |

| Molecular Formula | C16H12O4 |

| Molecular Weight | 268.26 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=CC=C(C2=C1C=CC=C2O)C3=CC=CC=C3 |

Antioxidant Properties

One of the most notable biological activities of this compound is its antioxidant capacity. Research indicates that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress. The mechanism involves the sequential proton loss electron transfer (SPLET), which allows it to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity, making it a candidate for treating inflammatory diseases. Studies suggest that it inhibits key inflammatory mediators, which may contribute to its therapeutic effects in conditions such as arthritis and other inflammatory disorders .

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against pancreatic cancer cells (MiaPaCa-2), showing significant cytotoxicity. The underlying mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The ability to donate electrons allows the compound to stabilize free radicals and prevent cellular damage.

- Anti-inflammatory Pathways : It modulates the expression of pro-inflammatory cytokines and enzymes such as COX and LOX, reducing inflammation .

- Apoptosis Induction : By activating apoptotic pathways, the compound can effectively target cancer cells while sparing normal cells .

Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant properties of various flavonoids, including this compound. The results indicated that this compound had a higher radical scavenging activity compared to other tested flavonoids, suggesting its potential use in formulations aimed at combating oxidative stress-related diseases .

Research on Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties, researchers treated animal models with this compound and observed a significant reduction in edema and inflammatory markers compared to control groups. This suggests its potential application in therapeutic strategies for managing chronic inflammation .

Q & A

Q. What are the primary synthetic routes for 5-Hydroxy-7-methyl-2-phenyl-4H-1-benzopyran-4-one, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions of substituted phenols with aldehydes or ketones under controlled conditions. Key steps include:

- Acid/Base Catalysis : Use of acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions to facilitate cyclization. Acidic conditions favor intramolecular esterification, while bases enhance nucleophilic attack .

- Solvent Selection : Polar aprotic solvents (e.g., ethanol, methanol) improve solubility and reaction homogeneity. Elevated temperatures (60–80°C) accelerate kinetics but require reflux setups .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) isolates the target compound from byproducts .

Q. Table 1: Representative Synthetic Methods

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments. For example, the 7-methyl group appears as a singlet (~δ 2.4 ppm), while the 2-phenyl ring shows distinct coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₁₄O₃: calculated 274.0943, observed 274.0938) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the chromenone core) .

- UV-Vis Spectroscopy : Identifies π→π* transitions (λmax ~300–350 nm) for assessing conjugation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Classification : GHS Category 4 (acute oral toxicity), Category 2 (skin irritation). Use PPE: nitrile gloves, lab coats, and safety goggles .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols/dust .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications at the 7-methyl and 2-phenyl positions influence the compound's biological activity, based on comparative studies?

Methodological Answer:

- 7-Methyl Group : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility. Substitution with bulkier groups (e.g., hexyl) may increase cytotoxicity .

- 2-Phenyl Ring : Electron-withdrawing substituents (e.g., nitro) reduce antioxidant activity, while methoxy groups enhance radical scavenging via resonance stabilization .

Q. Table 2: Structure-Activity Relationships

Q. What experimental strategies can resolve contradictions in reported biological activity data for benzopyran-4-one derivatives?

Methodological Answer:

- Standardized Assays : Use validated protocols (e.g., DPPH for antioxidants, MTT for cytotoxicity) to minimize inter-lab variability .

- Control Experiments : Include positive controls (e.g., ascorbic acid for antioxidants) and account for solvent effects (e.g., DMSO <1% v/v) .

- Structural Confirmation : Re-characterize compounds from conflicting studies to verify purity and identity (e.g., via HRMS) .

Q. What are the challenges in optimizing reaction conditions for introducing the 7-methyl group during synthesis, and how can they be mitigated?

Methodological Answer:

- Challenge : Competitive side reactions (e.g., over-alkylation) at the 7-position.

- Mitigation :

Q. How does the compound's electronic configuration, deduced from spectroscopic data, correlate with its reactivity in further chemical modifications?

Methodological Answer:

- Electron Density Mapping : NMR chemical shifts (e.g., deshielded 5-OH at δ 12.1 ppm) indicate strong hydrogen-bond donor capacity, directing electrophilic substitution at the 6- and 8-positions .

- DFT Calculations : Predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO localization on the chromenone ring) .

Q. What in silico approaches are recommended to predict the pharmacokinetic properties of this compound prior to in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.